RCL S96580

Description

RCL S96580 (CAS No. 97965-80-5) is a chlorinated organic compound with the chemical formula C₅H₁₃ClN₂O and a molecular weight of 152.62 g/mol. The compound is classified under the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), indicating moderate toxicity .

Propriétés

Formule moléculaire |

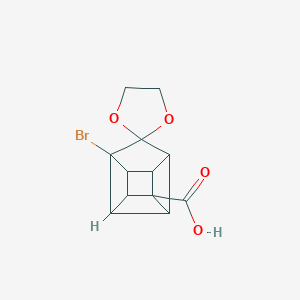

C12H11BrO4 |

|---|---|

Poids moléculaire |

299.12g/mol |

Nom IUPAC |

1'-bromospiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-4'-carboxylic acid |

InChI |

InChI=1S/C12H11BrO4/c13-11-6-3-7(11)5-8(12(11)16-1-2-17-12)4(6)10(3,5)9(14)15/h3-8H,1-2H2,(H,14,15) |

Clé InChI |

ZGOHSJGPNWPPHD-UHFFFAOYSA-N |

SMILES |

C1COC2(O1)C3C4C5C2(C6C5C4(C63)C(=O)O)Br |

SMILES canonique |

C1COC2(O1)C3C4C5C2(C6C5C4(C63)C(=O)O)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2’-[1,3]-dioxolane)-4-carboxylic acid typically involves multiple steps, starting from simpler precursors. . The reaction conditions often require precise control of temperature and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures, focusing on cost-effective and scalable reactions. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2’-[1,3]-dioxolane)-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

Cyclization and Ring-Opening: The strained pentacyclo structure can undergo ring-opening reactions, leading to different structural isomers.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like sodium azide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions typically require controlled environments, often under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the carboxylic acid moiety.

Applications De Recherche Scientifique

1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2’-[1,3]-dioxolane)-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.

Industry: Used in the development of new materials with unique properties, such as high thermal stability and rigidity.

Mécanisme D'action

The mechanism by which 1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2’-[1,3]-dioxolane)-4-carboxylic acid exerts its effects involves interactions with molecular targets through its bromine and dioxolane groups. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways . The rigid pentacyclo framework also plays a role in stabilizing the compound and enhancing its reactivity.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following compounds are identified as structurally or functionally similar to RCL S96580 based on chemical database similarity scores (≥0.95) and shared functional groups:

| CAS No. | Similarity Score | Key Features |

|---|---|---|

| 629-01-6 | 0.95 | Likely shares a chlorinated heterocyclic core |

| 626-97-1 | 0.95 | Presumed amine or amide derivatives |

| 629-54-9 | 0.95 | Potential aromatic/heterocyclic framework |

| 2319-29-1 | 0.95 | Chlorinated nitrogen-containing compound |

| 628-94-4 | 0.95 | Similar molecular weight and reactivity |

Notes:

- These compounds are hypothesized to share structural motifs with this compound, such as chlorinated heterocycles or amine functionalities, which may confer comparable physicochemical properties (e.g., solubility, stability) .

- The absence of explicit structural data in the provided evidence limits direct mechanistic comparisons.

Antioxidant and Pharmacological Context

For example:

- Turmerone and β-turmerone (from Curcuma longa L.) exhibit antioxidant properties, with slight variations in activity between structurally similar compounds .

- Enzymatic analogues like Rhizopus chinensis lipase (RCL) —though unrelated chemically—highlight the importance of structural precision in functional performance. For instance, RCL outperformed commercial lipases in improving dough elasticity and bread quality .

Q & A

Q. What are the foundational principles of RCL S96580 in machine learning applications, and how do they differ from traditional methods?

this compound employs a random contrast learning mechanism, where textual or tabular data samples are compared against randomly selected counterparts rather than predefined similar/dissimilar pairs. This approach filters coincidental patterns while amplifying distinctive features, enabling robust performance even with limited or duplicated data . Unlike traditional deep learning models, it minimizes reliance on complex embeddings, focusing instead on context-predicting word sequences (n-grams) for text classification .

Q. How should researchers design experiments to validate this compound’s efficacy in text classification tasks?

Experimental design should include:

- Comparative benchmarking : Use standardized datasets (e.g., IMDB, Reuters) to compare accuracy, recall, and F1-scores against baseline models like Naive Bayes or CNNs.

- Data leakage testing : Introduce controlled duplicates to evaluate robustness against overfitting .

- Reproducibility protocols : Document preprocessing steps (e.g., custom cleaning functions) and hyperparameters (e.g., contrast sample size) in the "Materials and Methods" section, adhering to IMRaD structure .

Q. What are the minimum data requirements for implementing this compound in comparative studies against traditional models?

While this compound performs well with small datasets (<10,000 samples), researchers should ensure:

- Class balance : Avoid skew > 80:20 to prevent bias in accuracy metrics.

- Metadata annotation : Include contextual labels (e.g., sentiment, topic) for n-gram corpus generation.

- Validation splits : Use stratified k-fold cross-validation (k ≥ 5) to account for data scarcity .

Advanced Research Questions

Q. How can researchers reconcile contradictory results when comparing this compound’s performance across heterogeneous datasets?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to isolate confounding variables:

- Meta-regression analysis : Test whether dataset size, feature dimensionality, or domain specificity (e.g., medical vs. social text) moderate performance disparities .

- Sensitivity testing : Iteratively remove outlier samples or features and re-evaluate model stability .

- Cross-domain validation : Train on one domain (e.g., finance) and test on another (e.g., healthcare) to assess generalizability .

Q. What methodological approaches optimize this compound’s hyperparameters for high-dimensional tabular data analysis?

Use a Bayesian optimization workflow :

- Parameter space : Define ranges for contrast sample size (10–50% of total data), n-gram length (2–5 for text), and learning rate (0.001–0.1).

- Objective function : Maximize accuracy while minimizing training time and variance across 10 random seeds.

- Validation : Apply permutation importance analysis to identify hyperparameters most sensitive to feature noise .

Q. How does this compound’s random contrast mechanism affect feature selection stability in longitudinal studies?

Conduct feature importance tracking over multiple epochs:

- Stability metric : Calculate Jaccard similarity between top-20 features identified in successive runs.

- Noise injection : Introduce synthetic noise (e.g., Gaussian) to evaluate robustness.

- Comparative analysis : Contrast stability against LASSO or tree-based models, reporting intra-class correlation coefficients (ICC) .

Methodological Best Practices

- Data preprocessing : Avoid over-cleaning; retain stopwords and punctuation if critical for n-gram context .

- Ethical reporting : Disclose funding sources, computational resource constraints, and authorship contributions per ICMJE guidelines .

- Reproducibility : Archive code, hyperparameters, and raw results in repositories like Zenodo, citing DOIs in the "Data Availability" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.